N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide
Description
N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and a trifluoromethyl-substituted piperidine ring
Properties
Molecular Formula |
C14H16F4N2O |
|---|---|
Molecular Weight |
304.28 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C14H16F4N2O/c15-11-3-1-2-4-12(11)19-13(21)9-20-7-5-10(6-8-20)14(16,17)18/h1-4,10H,5-9H2,(H,19,21) |
InChI Key |
LQPKBUMRUXRHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the following steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, 4-(trifluoromethyl)piperidine can be prepared by reacting 4-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent such as sodium borohydride.
-
Introduction of the Fluorophenyl Group: : The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 2-fluorobenzene with a suitable nucleophile, such as lithium diisopropylamide (LDA), followed by coupling with the piperidine derivative.
-
Acetamide Formation: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
-
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitrating agents can be employed under controlled conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or reduced acetamide derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic, anti-inflammatory, or neuroprotective properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Ion Channels: The compound may influence ion channel activity, altering cellular excitability.
Comparison with Similar Compounds
N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can be compared with other compounds having similar structural features:
N-(2-fluorophenyl)-2-[4-methylpiperidin-1-yl]acetamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-chlorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide: Substitution of fluorine with chlorine can significantly alter the compound’s reactivity and interactions.
N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]propionamide: Variation in the acyl group (acetyl vs. propionyl) can affect the compound’s stability and activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
